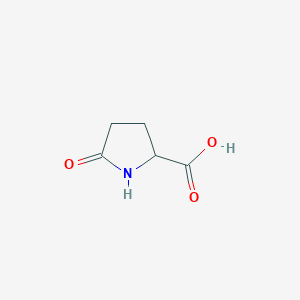

DL-Pyroglutamic acid

Descripción general

Descripción

El ácido pidólico, también conocido como ácido pirroglutamínico, es un derivado de aminoácido que se encuentra de forma natural. Se forma mediante la ciclación del ácido glutámico o la glutamina, dando como resultado una estructura de lactama. El ácido pidólico se encuentra en varios tejidos, incluido el cerebro, la piel y la matriz ósea. Desempeña un papel en varios procesos biológicos y se utiliza en diversas aplicaciones, incluidos los suplementos dietéticos y los cosméticos .

Métodos De Preparación

El ácido pidólico se puede sintetizar mediante la ciclación del ácido glutámico. Este proceso implica calentar el ácido glutámico a 180 °C, lo que provoca la pérdida de una molécula de agua y la formación del anillo de lactama . Los métodos de producción industrial pueden implicar la conversión enzimática utilizando γ-glutamil ciclotransferasa, que convierte el glutatión en ácido pidólico .

Análisis De Reacciones Químicas

El ácido pidólico experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El ácido pidólico se puede oxidar para formar varios productos, dependiendo de los reactivos y las condiciones utilizadas.

Reducción: Las reacciones de reducción pueden convertir el ácido pidólico en otros derivados.

Sustitución: El ácido pidólico puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Los principales productos que se forman a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Biological and Metabolic Functions

DL-Pyroglutamic acid is an important intermediate in the glutathione cycle, contributing to antioxidant defense mechanisms in the body. It is involved in various metabolic processes, including:

- Antioxidant Activity : It helps in maintaining cellular redox balance and protecting cells from oxidative stress.

- Neurotransmitter Regulation : It is implicated in the modulation of neurotransmitters, which can affect cognitive functions such as memory and learning .

Pharmaceutical Applications

This compound has been explored for its therapeutic potential in several areas:

- Pain Management : Research indicates that it can serve as a building block for synthesizing GABA peptides, which possess antinociceptive properties in animal models .

- Immunology : A study demonstrated that this compound salts could effectively inactivate hepatitis B surface antigens, suggesting potential use in vaccine development .

- Neurodegenerative Diseases : Its neuroprotective properties are being investigated for potential applications in treating conditions like Alzheimer's disease .

Nutritional and Dietary Supplements

Due to its metabolic roles, this compound is being considered for inclusion in dietary supplements aimed at enhancing cognitive function and overall health. Its antioxidant properties may support various physiological functions and improve general well-being.

Agricultural Applications

In agriculture, this compound has been noted for its benefits in enhancing plant growth. It can optimize nitrogen uptake and assimilation, leading to improved photosynthesis and robust development of plants .

Case Study 1: Hepatitis B Surface Antigen Inactivation

A study by Sugimoto et al. (1979) demonstrated that this compound salt effectively inactivated hepatitis B surface antigens at low concentrations (0.01% to 0.025%). This finding suggests its potential as an adjuvant or stabilizing agent in vaccine formulations .

Case Study 2: GABA Peptide Synthesis

In a study focused on pain management, this compound was utilized as a precursor for synthesizing GABA peptides that showed effectiveness in reducing nociception in rat models. This highlights its role as a valuable compound in developing new analgesic therapies .

Data Table: Summary of Applications

Mecanismo De Acción

El ácido pidólico ejerce sus efectos a través de varios objetivos y vías moleculares. Actúa como precursor de aminoácidos como la prolina y la arginina, facilitando la penetración celular y el transporte de minerales como el zinc . En el cerebro, el ácido pidólico puede funcionar en el almacenamiento de glutamato y oponerse a la acción del glutamato .

Comparación Con Compuestos Similares

El ácido pidólico es similar a otros derivados de aminoácidos, como la prolina y la 2-pirrolidona. Su estructura de lactama única y su papel en el ciclo del glutatión lo distinguen de estos compuestos. Los compuestos similares incluyen:

Prolina: Un aminoácido involucrado en la síntesis de proteínas.

2-Pirrolidona: Una lactama que se utiliza en la síntesis de diversos productos químicos

Las propiedades únicas del ácido pidólico, como su papel en el almacenamiento de glutamato y sus características humectantes, lo convierten en un compuesto valioso en diversas aplicaciones.

Actividad Biológica

DL-Pyroglutamic acid, also known as pyrrolidone carboxylic acid, is a cyclic derivative of glutamic acid that has garnered attention for its diverse biological activities. This article explores the compound's antimicrobial properties, its role in modulating immune responses, and its potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the molecular formula and exists as a conjugate acid of 5-oxoprolinate. It is a member of the pyrrolidin-2-ones family, which are known for their biological significance and potential pharmacological applications .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been shown to inhibit various pathogens, including both Gram-positive and Gram-negative bacteria. A study highlighted its efficacy against Staphylococcus aureus and Escherichia coli , suggesting its potential use in developing antimicrobial formulations .

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Activity Level (Zone of Inhibition in mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Salmonella spp. | 10 |

| Klebsiella pneumoniae | 8 |

The above table summarizes the antimicrobial activity of this compound against selected pathogens, indicating a promising profile for further exploration in clinical settings.

Immunomodulatory Effects

This compound has also been investigated for its immunomodulatory effects. Research indicates that it can enhance the immune response against viral infections, particularly hepatitis B. A study reported that a salt form of this compound showed strong inactivating effects on hepatitis B surface antigen (HBsAg), which is crucial for vaccine development and therapeutic strategies against hepatitis B virus (HBV) infection .

Case Study: Hepatitis B Inactivation

In a clinical study, N-alpha-Cocoyl-L-arginine ethyl ester combined with this compound salt was evaluated for its effectiveness in inactivating HBsAg. The results demonstrated a significant reduction in HBsAg levels, suggesting that this combination could be beneficial in therapeutic applications for chronic HBV infections .

Antioxidant Properties

In addition to its antimicrobial and immunomodulatory activities, this compound exhibits antioxidant properties. It has been shown to scavenge free radicals effectively, contributing to cellular protection against oxidative stress. A comparative study measured the antioxidant capacity of this compound alongside other phenolic acids .

Table 2: Antioxidant Capacity Comparison

| Compound | VCEAC/L (µM) | ABTS Scavenging Activity (%) |

|---|---|---|

| This compound | 150 | 75 |

| Ferulic Acid | 120 | 65 |

| Ascorbic Acid | 200 | 85 |

This table illustrates the antioxidant capacity of this compound compared to other well-known antioxidants, highlighting its potential role in health promotion and disease prevention.

Propiedades

IUPAC Name |

(2S)-5-oxopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3/c7-4-2-1-3(6-4)5(8)9/h3H,1-2H2,(H,6,7)(H,8,9)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODHCTXKNWHHXJC-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N[C@@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046260 | |

| Record name | Pidolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS], Solid | |

| Record name | L-Pyroglutamic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15201 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Pyroglutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000267 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>19.4 [ug/mL] (The mean of the results at pH 7.4), 476.0 mg/mL at 13 °C | |

| Record name | SID57260135 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Pidolic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03088 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pyroglutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000267 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Pidolic acid is an endogenous amino acid derivative where the free amino group of glutamic acid or glutamine cyclizes to generate a lactam. Subsequently it is also a metabolite in the glutathione cycle that is converted to glutamate by the enzyme 5-oxoprolinase. Moreover, N-terminal glutamic acid and glutamine residues can either spontaneously cyclize to become pidolic acid, or be enzymatically transformed by glutaminyl cyclases. In particular, this is ultimately a form of N-termini that is a challenge for N-terminal sequencing using Edman chemistry, which necessitates a free primary amino group that is not present in pidolic acid. Pyroglutamate aminopeptidase can restore a free N-terminus by cleaving off the pyroglutamate residue, however. Additionally, pidolic acid and certain pidolic acid salts like calcium, magnesium, and potassium pidolic acid are sometimes used as skin or hair conditioning agents because of their humectant effects. In such humectant formulations, hydrophilic amine, hydroxyl, or even carboxyl groups possess high affinities for forming hydrogen bonds with molecules of water, allowing the hygroscopic formulations to attract and retain moisture in the air nearby through absorption, therefore drawing the water vapor into the formulation. | |

| Record name | Pidolic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03088 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

98-79-3 | |

| Record name | L-Pyroglutamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pidolic acid [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pidolic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03088 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pidolic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760414 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Proline, 5-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pidolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pidolic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.455 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIDOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZB83O1W42 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pyroglutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000267 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.